2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid
Description
Molecular Formula and Elemental Composition
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid possesses the molecular formula C₁₁H₉NO₃S with a molecular weight of 235.26 grams per mole. The compound is characterized by a specific elemental composition that reflects the presence of multiple functional groups within its structure. The molecule contains eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, distributed across the thiazole ring, methoxyphenyl substituent, and carboxylic acid group.
The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O, which clearly delineates the connectivity pattern between the various atomic components. The International Chemical Identifier for this compound is InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-6-9(16-10)11(13)14/h2-6H,1H3,(H,13,14), providing a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key is UZXSKGJRGZRUNL-UHFFFAOYSA-N, which serves as a unique identifier for this specific molecular entity.
The elemental composition analysis reveals important characteristics regarding the distribution of atoms within the molecule. The carbon content represents approximately 56.2% of the total molecular weight, while hydrogen accounts for approximately 3.9%. The heteroatoms contribute significantly to the overall molecular properties, with nitrogen comprising approximately 6.0%, oxygen representing approximately 20.4%, and sulfur contributing approximately 13.6% of the molecular weight. This heteroatom distribution is particularly important for understanding the compound's electronic properties and potential intermolecular interactions.
Crystallographic and X-Ray Diffraction Studies
Crystallographic analysis of this compound provides valuable insights into the solid-state structure and packing arrangements of this heterocyclic compound. The compound exhibits a crystalline form characterized by specific geometric parameters and intermolecular interactions that govern its solid-state properties. The molecular geometry in the crystalline state reveals important information about bond lengths, bond angles, and torsional arrangements within the thiazole framework.
The crystal structure determination has revealed that the compound adopts a specific conformation in the solid state, with the methoxyphenyl ring positioned at a characteristic angle relative to the thiazole plane. The carboxylic acid functionality participates in hydrogen bonding interactions that contribute to the overall crystal packing stability. These intermolecular hydrogen bonds typically involve the carboxyl hydrogen atom as a donor and various acceptor atoms, including the thiazole nitrogen or carbonyl oxygen atoms of neighboring molecules.
X-ray diffraction studies have provided precise measurements of the unit cell parameters and space group symmetry for this compound. The crystallographic data includes detailed bond length measurements, particularly focusing on the thiazole ring system where the carbon-nitrogen and carbon-sulfur bond lengths exhibit characteristic values consistent with aromatic heterocyclic systems. The bond angles within the thiazole ring are close to the ideal values expected for five-membered aromatic rings, with some deviation due to the electronic effects of the substituents.
The packing analysis reveals the formation of specific supramolecular architectures through intermolecular interactions, including hydrogen bonding, van der Waals forces, and potential π-π stacking interactions between the aromatic systems. The arrangement of molecules in the crystal lattice is influenced by the orientational preferences of the methoxyphenyl substituent and the hydrogen bonding capabilities of the carboxylic acid group.
Conformational Analysis and Tautomeric Forms
The conformational analysis of this compound reveals a complex landscape of potential molecular arrangements that significantly influence the compound's chemical and physical properties. The molecule exhibits multiple accessible conformations primarily determined by the rotational freedom around the bond connecting the thiazole ring to the methoxyphenyl substituent and the orientation of the carboxylic acid group.
The thiazole ring system itself is essentially planar due to its aromatic character, but the relative orientation of the phenyl ring can vary significantly. Computational studies have identified several stable conformations, including those where the phenyl ring is coplanar with the thiazole system and others where it adopts twisted orientations. The energy barriers between these conformations are typically moderate, allowing for conformational interconversion under ambient conditions.
The carboxylic acid functionality can exist in different orientational states, with the carboxyl group capable of adopting various positions relative to the thiazole plane. This flexibility contributes to the compound's ability to participate in different types of intermolecular interactions, particularly hydrogen bonding arrangements. The conformational preferences are influenced by intramolecular interactions, including potential hydrogen bonding between the carboxyl hydrogen and the thiazole nitrogen atom.
Tautomeric equilibria may also play a role in the compound's behavior, although the primary tautomeric form involves the intact thiazole ring structure with the carboxylic acid in its standard form. Related thiazole compounds have been shown to exhibit tautomeric equilibria between azide and tetrazole forms, but such behavior has not been extensively documented for this specific carboxylic acid derivative. The stability of the primary tautomeric form is enhanced by the aromatic character of both the thiazole and phenyl ring systems.
Environmental factors, including solvent polarity and temperature, significantly influence the conformational distribution. In polar solvents, conformations that maximize dipolar interactions and hydrogen bonding opportunities are favored, while in nonpolar environments, conformations that minimize steric interactions may predominate. The conformational flexibility of this compound has important implications for its biological activity and intermolecular recognition processes.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of both proton and carbon-13 resonances. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to the different proton environments within the molecule. The thiazole ring proton appears as a distinctive singlet in the aromatic region, typically observed around 7-8 parts per million, reflecting the unique electronic environment created by the adjacent nitrogen and sulfur atoms.
The methoxyphenyl substituent generates a characteristic pattern of aromatic protons, with the para-disubstituted benzene ring producing two sets of equivalent protons. The protons ortho to the methoxy group appear at slightly higher field compared to those ortho to the thiazole attachment point, due to the electron-donating effect of the methoxy substituent. The methoxy group itself appears as a sharp singlet around 3.8 parts per million, representing the three equivalent methyl protons.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct carbon environments within the molecule, with the thiazole carbons exhibiting characteristic chemical shifts. The carbon bearing the carboxylic acid group typically appears around 160-170 parts per million, while the other thiazole carbons appear in the 110-150 parts per million range. The phenyl ring carbons show typical aromatic chemical shifts, with the methoxy-bearing carbon appearing at higher field due to the electron-donating effect. The carboxyl carbon of the acid group appears in the characteristic region around 170-180 parts per million.
Infrared spectroscopy provides valuable information about the functional groups present in the compound. The carboxylic acid group exhibits characteristic stretching vibrations, including a broad O-H stretch around 2500-3300 wavenumbers and a C=O stretch around 1650-1700 wavenumbers. The aromatic C=C and C=N stretching vibrations appear in the 1400-1600 wavenumber region, while the methoxy C-O stretch is typically observed around 1000-1300 wavenumbers.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 235, corresponding to the calculated molecular weight. Fragmentation typically involves loss of the carboxyl group and various combinations of the aromatic substituents, providing diagnostic information about the compound's structure and bonding patterns.
Computational Modeling of Electronic Structure (Density Functional Theory, Time-Dependent Density Functional Theory)
Computational modeling using Density Functional Theory has provided detailed insights into the electronic structure and properties of this compound. These calculations have revealed the distribution of electron density throughout the molecule and identified the key orbital interactions that determine the compound's stability and reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis indicates the primary electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its chemical behavior.
The electronic structure calculations demonstrate significant delocalization of π-electrons across the thiazole ring system and extending into the phenyl substituent. This extended conjugation contributes to the compound's aromatic stability and influences its optical properties. The methoxy substituent acts as an electron-donating group, increasing the electron density on the phenyl ring and affecting the overall electronic distribution within the molecule.
Density Functional Theory calculations have been employed to optimize the molecular geometry and predict vibrational frequencies, providing theoretical support for experimental spectroscopic assignments. The calculated bond lengths and angles show excellent agreement with crystallographic data, validating the computational approach. The computed vibrational frequencies assist in the interpretation of infrared spectroscopic data and provide insights into the molecular dynamics.
Time-Dependent Density Functional Theory calculations have been utilized to investigate the excited-state properties and electronic transitions of the compound. These studies reveal the nature of the electronic transitions responsible for the compound's optical absorption and provide information about the excited-state potential energy surfaces. The calculations predict the wavelengths and intensities of electronic transitions, contributing to understanding the compound's photophysical properties.
The computational studies have also examined the effects of different substituents and structural modifications on the electronic properties. These investigations provide valuable guidance for the design of related compounds with tailored electronic characteristics. The calculations reveal how changes in the substitution pattern affect the energy levels of frontier orbitals and influence the compound's electronic properties.
Solvent effects have been incorporated into the computational models to understand how environmental factors influence the electronic structure. These studies demonstrate that polar solvents can significantly affect the energy levels and electronic distribution, particularly for the carboxylic acid functionality which can participate in hydrogen bonding interactions with solvent molecules.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-6-9(16-10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXSKGJRGZRUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst can yield the desired thiazole derivative . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a drug candidate due to its biological activities, including:
- Anticancer Properties: Studies indicate that thiazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity: It has been investigated for its efficacy against bacterial strains, suggesting its potential as an antimicrobial agent .
Biological Research
In biological studies, 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid serves as:
- A Molecular Probe: Used to study specific biochemical pathways by interacting with enzymes or receptors involved in disease processes .
- Buffering Agent in Cell Cultures: Its pH stability makes it suitable for use in biological assays and cell culture media .
Material Science
This compound is also explored for its applications in material science:
- Development of New Materials: It can be utilized in creating polymers with specific properties such as conductivity or fluorescence, making it valuable for electronic applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various thiazole derivatives, including this compound. The compound exhibited significant inhibition of cell proliferation in breast cancer cell lines (MCF-7), demonstrating potential as a therapeutic agent against cancer.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential use in developing new antimicrobial agents to combat resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Thiazole derivatives with modifications to the phenyl ring or thiazole core exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a thiazole ring, a methoxy-substituted phenyl group, and a carboxylic acid functional group. The presence of sulfur and nitrogen in the thiazole ring enhances its reactivity and interaction with biological targets. The methoxy group increases lipophilicity, potentially improving bioavailability and solubility in biological systems.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
1. Anticancer Activity:
- Thiazole derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that this compound may exert cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression .
- For instance, a related thiazole derivative demonstrated significant cytotoxicity with cell viability dropping below 6.79% in cancer cell lines .
2. Antimicrobial Properties:
- The compound has been investigated for its antimicrobial activity, showing effectiveness against various pathogens. Its structural features contribute to its ability to disrupt microbial cell functions .
- Specific studies have highlighted the potential of thiazole derivatives in combating bacterial infections, with minimum inhibitory concentrations (MIC) indicating strong activity against Gram-positive bacteria .
3. Anti-inflammatory Effects:
- The compound is also being explored for its anti-inflammatory properties. It may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation and associated symptoms.
4. Neuroprotective Potential:
- Recent research has suggested that thiazole derivatives can modulate AMPA receptors, which are critical in neuroprotection and synaptic transmission. This modulation could lead to therapeutic strategies for neurological disorders .
The mechanism of action of this compound involves binding to specific enzymes or receptors within biological pathways. For example:
- Enzyme Inhibition: The compound may inhibit certain enzymes linked to inflammatory processes or cancer progression.
- Receptor Modulation: It can act as a modulator for AMPA receptors, influencing neurotransmitter dynamics and offering potential neuroprotective effects .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anticancer, antimicrobial | Thiazole ring with methoxy substitution |
| 5-(4-Methoxyphenyl)-1H-indole | Anticancer | Indole structure with different receptor interactions |
| 5-(4-Methoxyphenyl)-1H-imidazole | Antimicrobial | Imidazole core affecting different biological targets |
This table illustrates the unique position of this compound among similar compounds due to its specific structural features that enhance its biological activity.
Case Studies and Research Findings
Research studies have provided insights into the efficacy of thiazole derivatives:
- A study on the modulation of AMPA receptors demonstrated that certain thiazole derivatives could significantly alter receptor kinetics, suggesting their potential as therapeutic agents for neurological conditions .
- Another investigation revealed that derivatives of thiazole exhibited substantial antimicrobial activity against resistant bacterial strains, showcasing their potential utility in treating infections where conventional antibiotics fail .
Q & A
Q. What synthetic routes are recommended for preparing 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid?
A common approach involves cyclocondensation reactions of substituted thioureas or thioamides with α-haloketones. For example, derivatives of thiazole-carboxylic acids are synthesized via Hantzsch thiazole synthesis, where 4-methoxyphenyl-substituted precursors react with brominated intermediates under controlled conditions. Purification typically employs recrystallization using solvents like ethanol or acetonitrile, with purity validated via HPLC (≥97%) and melting point analysis (e.g., 147–151°C for structurally related compounds) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods include:
- HPLC : To assess purity (e.g., 97% purity thresholds as per reagent catalogs) .
- Melting Point Analysis : Compare observed values (e.g., 182–183°C for analogous oxazole-carboxylic acids) with literature data .
- Spectroscopy : FTIR for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions .
- Single-Crystal X-ray Diffraction : Resolve structural ambiguities, as demonstrated for related thiazole derivatives .
Q. How can researchers validate the reproducibility of synthesis protocols for this compound?
Implement standardized reaction monitoring (e.g., TLC or in-situ IR) and cross-validate results using orthogonal techniques like mass spectrometry (MS) and elemental analysis. For example, discrepancies in yield may arise from variations in reaction time or temperature, necessitating strict control of parameters .
Advanced Research Questions
Q. What strategies address low yields in the synthesis of this compound?
Advanced optimization methods include:
- Factorial Design : Systematically vary factors (e.g., solvent polarity, catalyst loading) to identify optimal conditions. For instance, a 2³ factorial design could explore temperature (80–120°C), reaction time (6–12 hours), and stoichiometric ratios .
- Computational Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict energetically favorable pathways, reducing trial-and-error experimentation .
- In-line Analytics : Integrate real-time HPLC or FTIR to dynamically adjust parameters during synthesis .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved?
Contradictions often arise from solvent effects, tautomerism, or impurities. Solutions include:
- Cross-Validation : Compare experimental NMR data with computed spectra (e.g., using Gaussian or ORCA software) .
- X-ray Crystallography : Resolve ambiguities in substituent orientation, as shown for structurally similar thiazole derivatives .
- Deuterated Solvent Swapping : Test NMR in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
Q. What computational tools are effective for predicting this compound’s reactivity in novel reactions?
- Reaction Mechanism Modeling : Tools like Gaussian or NWChem simulate transition states and intermediates, aiding in predicting regioselectivity (e.g., electrophilic substitution at the thiazole ring) .
- Molecular Dynamics (MD) Simulations : Assess solubility or aggregation behavior in solvent systems .
- Cheminformatics Platforms : Use PubChem or DSSTox data to benchmark properties (e.g., logP, pKa) against analogs .
Q. How can researchers design experiments to probe this compound’s stability under varying storage conditions?
- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks, monitoring degradation via HPLC .
- Light Exposure Testing : Use ICH Q1B guidelines to assess photostability under UV/visible light .
- Kinetic Modeling : Fit degradation data to zero/first-order models to predict shelf-life .
Methodological Notes
- Avoiding Data Contradictions : Always cross-reference analytical results (e.g., melting point vs. HPLC purity) and document batch-specific variations .
- Advanced Separation Techniques : For scale-up, consider membrane separation or preparative HPLC to isolate high-purity batches .
- Ethical Data Handling : Secure computational workflows with encryption protocols to protect experimental data integrity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
